molecular formula C14H9NO4S B8133989 4-(4-Cyanophenyl)sulfonylbenzoic acid

4-(4-Cyanophenyl)sulfonylbenzoic acid

Cat. No.: B8133989
M. Wt: 287.29 g/mol
InChI Key: CWRDLYYRBWRBDJ-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)sulfonylbenzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a cyano group (-CN) and a sulfonyl group (-SO2-) attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)sulfonylbenzoic acid typically involves the following steps:

  • Benzene Derivatives: Starting with benzene derivatives, the cyano group is introduced through a cyanation reaction.

  • Sulfonylation: The sulfonyl group is then introduced via a sulfonylation reaction, often using chlorosulfonic acid or similar reagents.

  • Coupling Reactions: Finally, the two benzene rings are coupled using a suitable coupling agent, such as a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenyl)sulfonylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(4-Carboxyphenyl)sulfonylbenzoic acid.

  • Reduction: 4-(4-Aminophenyl)sulfonylbenzoic acid.

  • Substitution: Various substituted sulfonylbenzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Cyanophenyl)sulfonylbenzoic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Cyanophenyl)sulfonylbenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-(4-Carboxyphenyl)sulfonylbenzoic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

  • 4-(4-Aminophenyl)sulfonylbenzoic acid: Similar structure but with an amine group instead of a cyano group.

  • 4,4'-Sulfonyldibenzoic acid: A related compound with two sulfonyl groups attached to benzene rings.

Uniqueness: 4-(4-Cyanophenyl)sulfonylbenzoic acid is unique due to the presence of the cyano group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical syntheses and biological applications.

Properties

IUPAC Name

4-(4-cyanophenyl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c15-9-10-1-5-12(6-2-10)20(18,19)13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRDLYYRBWRBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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